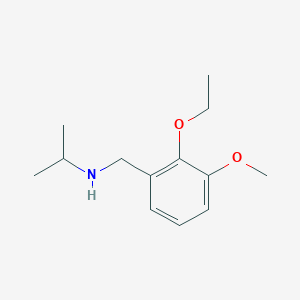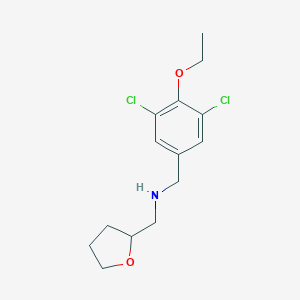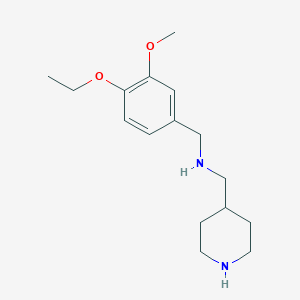
N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine, commonly known as AP-7, is a chemical compound that has been extensively studied for its potential use in neuroscience research. AP-7 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in many important physiological processes.
Mécanisme D'action
AP-7 acts as a competitive antagonist of the N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand for the receptor. By blocking the activity of this compound receptors, AP-7 can modulate the excitability of neurons and influence various physiological processes.
Biochemical and Physiological Effects:
AP-7 has been shown to have a number of biochemical and physiological effects in various experimental models. For example, AP-7 has been shown to reduce the amplitude of this compound receptor-mediated currents in neurons, which can lead to a decrease in synaptic plasticity. AP-7 has also been shown to reduce the release of dopamine and other neurotransmitters in the brain, which can have implications for addiction and other disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AP-7 is its selectivity for N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors, which allows researchers to specifically target this receptor subtype in their experiments. However, one limitation of AP-7 is its relatively low potency compared to other this compound receptor antagonists. This can make it difficult to achieve complete blockade of this compound receptor activity in some experimental models.
Orientations Futures
There are several potential future directions for research on AP-7 and its effects on N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors. One area of interest is the role of this compound receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic use of this compound receptor antagonists in the treatment of addiction and other psychiatric disorders. Finally, there is ongoing research into the development of more potent and selective this compound receptor antagonists that could be used in future experiments.
Méthodes De Synthèse
The synthesis of AP-7 involves a series of chemical reactions that start with the precursor compound 2-adamantanone. The first step is the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the conversion of 2-adamantanol to 2-adamantylamine using phosgene. Finally, the addition of phenylacetylene to 2-adamantylamine using a palladium catalyst yields AP-7.
Applications De Recherche Scientifique
AP-7 has been used extensively in neuroscience research to study the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in various physiological processes. Specifically, AP-7 has been used to investigate the role of this compound receptors in synaptic plasticity, learning, and memory. AP-7 has also been used in studies of pain perception, addiction, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H23N |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
N-(3-phenylprop-2-ynyl)adamantan-2-amine |
InChI |
InChI=1S/C19H23N/c1-2-5-14(6-3-1)7-4-8-20-19-17-10-15-9-16(12-17)13-18(19)11-15/h1-3,5-6,15-20H,8-13H2 |
Clé InChI |
SHTTWNBXUBGXFJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC#CC4=CC=CC=C4 |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NCC#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)


